ETHYL 6-AMINO-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-METHYL-4H-PYRAN-3-CARBOXYLATE
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Overview
Description
Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a cyano group, and a pyridinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-AMINO-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-METHYL-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine. The reaction is usually carried out in ethanol under reflux conditions to yield the desired pyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 6-AMINO-5-CYANO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-2-METHYL-4H-PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyridinylsulfanyl moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H23N3O4S |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H23N3O4S/c1-4-29-23(27)20-14(2)30-22(25)17(12-24)21(20)15-8-9-18(28-3)16(11-15)13-31-19-7-5-6-10-26-19/h5-11,21H,4,13,25H2,1-3H3 |
InChI Key |
GQTCSMGQSAROJY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3)C#N)N)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3)C#N)N)C |
Origin of Product |
United States |
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